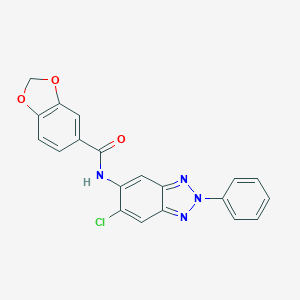![molecular formula C19H23N3O4S B244662 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B244662.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple targets in the body. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and cyclooxygenase-2. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, a transcription factor involved in inflammation. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have low toxicity in animal studies. However, one limitation of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods for N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide that can be scaled up for commercial production. In addition, further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide and its potential therapeutic applications in various fields of medicine. Finally, the development of more soluble forms of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide could lead to its use in clinical trials and eventual approval as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoaniline, followed by the reaction with 2-phenoxyacetyl chloride. The resulting product is purified by recrystallization to obtain N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in a high yield.
Aplicaciones Científicas De Investigación
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. In cancer research, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H23N3O4S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H23N3O4S/c1-27(24,25)22-13-11-21(12-14-22)17-9-7-16(8-10-17)20-19(23)15-26-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
Clave InChI |
SXHICPYFWUNBQM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)




![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)